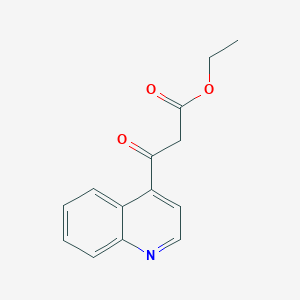

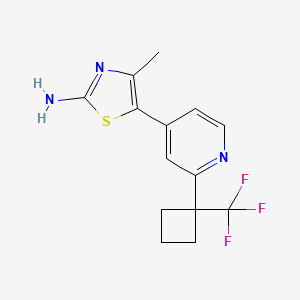

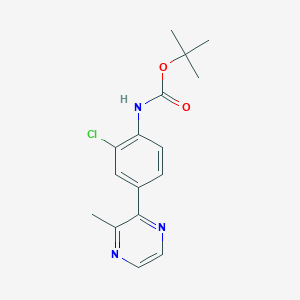

4-Amino-3-(oxetan-3-yloxy)benzonitrile

Descripción general

Descripción

4-Amino-3-(oxetan-3-yloxy)benzonitrile, commonly referred to as 4A3OBN, is a chemical compound that has been studied for its potential applications in scientific research. It is an important intermediate in the synthesis of biologically active compounds and has been used in the synthesis of a variety of heterocyclic compounds. 4A3OBN is a versatile building block for organic synthesis and has been used in the synthesis of a variety of compounds, including drugs, pesticides, and other biologically active compounds.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has focused on the synthesis and evaluation of compounds for antimicrobial activity. For instance, Kumar et al. (2022) focused on converting 2-chlorosalicylaldehyde into various derivatives, including benzonitrile-related compounds, to evaluate their antibacterial and antifungal activities. The study highlighted the potential of these compounds in developing new antimicrobial agents (Kumar et al., 2022).

Corrosion Inhibition

Chaouiki et al. (2018) explored the effectiveness of benzonitrile derivatives as corrosion inhibitors for mild steel in an acidic environment. Their study utilized both experimental methods and computational simulations to demonstrate the compounds' efficiency in protecting steel surfaces from corrosion, suggesting their potential application in industrial settings (Chaouiki et al., 2018).

Photophysics and Photochemistry

A study by Köhn and Hättig (2004) on 4-(N,N-Dimethyl-amino)benzonitrile (DMABN) explored the molecule's excited state dynamics. DMABN is a prototype for dual fluorescence due to its intramolecular charge transfer (ICT) state. Their findings provide insights into the photophysics of benzonitrile derivatives, which could inform the design of materials for optical and electronic applications (Köhn & Hättig, 2004).

Synthetic Chemistry

The synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile by Xiu-lia (2015) is an example of creating intermediates for pharmaceutical applications, specifically HIV-1 reverse transcriptase inhibitors. This study highlights the utility of benzonitrile derivatives in synthesizing compounds with potential therapeutic uses (Ju Xiu-lia, 2015).

Material Science

Jeong et al. (2011) investigated the use of a perfluorinated compound, 4-amino-2-(trifluoromethyl)benzonitrile (ATMB), as an additive in polymer solar cells. The study found that the addition of ATMB improved the power conversion efficiency of the cells, suggesting a role for benzonitrile derivatives in enhancing renewable energy technologies (Jeong et al., 2011).

Safety and Hazards

4-Aminobenzonitrile, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

4-amino-3-(oxetan-3-yloxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-4-7-1-2-9(12)10(3-7)14-8-5-13-6-8/h1-3,8H,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDJAOIBDBJVCRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=C(C=CC(=C2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-(oxetan-3-yloxy)benzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-tosyl phosphoramide](/img/structure/B1412349.png)

![N,N-Dimethyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide](/img/structure/B1412350.png)

![N-Methyl-4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonamide](/img/structure/B1412351.png)

![Cyclopropanesulfonic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide](/img/structure/B1412356.png)

![(R)-4-methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1412361.png)